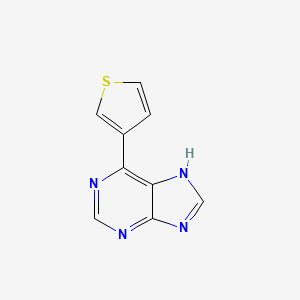

6-(Thiophen-3-yl)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

918537-12-9 |

|---|---|

Molecular Formula |

C9H6N4S |

Molecular Weight |

202.24 g/mol |

IUPAC Name |

6-thiophen-3-yl-7H-purine |

InChI |

InChI=1S/C9H6N4S/c1-2-14-3-6(1)7-8-9(12-4-10-7)13-5-11-8/h1-5H,(H,10,11,12,13) |

InChI Key |

HNWRZHRRVBORIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=C3C(=NC=N2)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Thiophen 3 Yl 7h Purine

Retrosynthetic Analysis and Strategic Disconnections for the Core Structure

The retrosynthetic analysis of 6-(Thiophen-3-yl)-7H-purine primarily identifies the carbon-carbon bond between the purine (B94841) C6 position and the thiophene (B33073) C3 position as the most strategic disconnection. This approach is favored due to the prevalence and high efficiency of transition-metal-catalyzed cross-coupling reactions in forming C(sp²)-C(sp²) bonds.

This disconnection leads to two key synthons: a 6-halopurine (electrophile) and a 3-thienyl organometallic reagent (nucleophile). The 6-halopurine, typically 6-chloropurine (B14466) or 6-bromopurine, is a readily available starting material. The thiophene component can be activated as an organoboron compound (e.g., thiophene-3-boronic acid) for Suzuki-Miyaura coupling or as an organotin compound (e.g., 3-(tributylstannyl)thiophene) for Stille coupling. This strategy simplifies the synthesis by connecting two pre-functionalized heterocyclic rings in a convergent manner.

An alternative, though less common, disconnection involves the construction of the purine ring itself from a precursor already bearing the thiophene moiety. This could involve cyclization of a 4,5-diaminopyrimidine (B145471) substituted with a thiophene group at the 6-position. However, the cross-coupling approach generally offers greater flexibility, higher yields, and broader functional group tolerance.

Development of Novel Synthetic Pathways to the this compound Scaffold

Building upon the retrosynthetic blueprint, the development of synthetic pathways focuses on the efficient formation of the key C-C bond, optimization of reaction parameters, and the incorporation of sustainable chemical practices.

The successful synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, and temperature. For instance, in the synthesis of N-substituted analogs, achieving regioselectivity at the N7 versus the N9 position of the purine ring is a significant challenge. Direct alkylation often yields a mixture of isomers, with the N9 product being thermodynamically more stable. acs.orgnih.gov

Recent studies have focused on kinetically controlled conditions to favor the N7 isomer. acs.orgnih.gov For example, the tert-butylation of 6-chloropurine was optimized to selectively produce the N7-substituted intermediate, which is crucial for synthesizing specific derivatives of the target compound. acs.orgnih.gov The optimization involved screening various catalysts, solvents, and temperatures, as detailed in the table below.

| Entry | Catalyst | Solvent | Time (h) | Temperature (°C) | N7 Isomer Yield (%) | N9 Isomer Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SnCl₄ | DCM | 19 | 25 | 75 | - |

| 2 | SnCl₄ | ACN | 19 | 25 | 78 | - |

| 3 | TiCl₄ | ACN | 19 | 25 | 40 | - |

| 4 | SnCl₄ | ACN | 19 | 50 | Shift to N9 | Predominant |

The data indicates that SnCl₄ in acetonitrile (B52724) (ACN) at room temperature provides the highest yield for the desired N7 isomer under kinetically controlled conditions. acs.orgnih.gov Increasing the temperature leads to the formation of the thermodynamically more stable N9 isomer. acs.org

Palladium-catalyzed cross-coupling reactions are the premier methods for constructing the this compound scaffold. researchgate.netacs.org These reactions offer a powerful and versatile tool for forming carbon-carbon bonds. researchgate.net

The Suzuki-Miyaura coupling is particularly widespread. It involves the reaction of a 6-halopurine with a thiophene boronic acid or its ester derivative in the presence of a palladium catalyst and a base. acs.orgmdpi.com A specific synthesis of a derivative, 7-(tert-butyl)-6-(thiophen-3-yl)-7H-purine, was achieved by reacting 7-(tert-butyl)-6-chloropurine with 3-thienylboronic acid using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst and potassium carbonate (K₂CO₃) as the base. acs.org The versatility of this reaction is enhanced by the commercial availability of a wide range of boronic acids and the mild reaction conditions. researchgate.net

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Halide | 6-Chloropurine | Electrophile |

| Organoboron Reagent | 3-Thienylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | K₂CO₃, Cs₂CO₃ | Activates organoboron species |

| Solvent | Dioxane/Water, DME, Toluene | Reaction Medium |

The Stille coupling presents another effective route, utilizing an organotin reagent (organostannane) instead of an organoboron compound. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction couples a 6-halopurine with a 3-thienylstannane, also catalyzed by a palladium complex. libretexts.org Organotin reagents are known for their stability to air and moisture and high functional group tolerance. wikipedia.orgorgsyn.org However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org The catalytic cycle for both reactions involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgyoutube.com

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like purines to reduce environmental impact. rasayanjournal.co.inmdpi.comMicrowave-assisted organic synthesis (MAOS) has emerged as a key green technology in this area. benthamdirect.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. benthamdirect.comacs.org This technique is highly applicable to palladium-catalyzed cross-coupling reactions for the synthesis of this compound. acs.org The efficient energy transfer in microwave synthesis can enhance reaction rates and minimize the formation of byproducts. mdpi.comnih.gov

Other green approaches include the use of more environmentally benign solvents, such as water or ethanol, or performing reactions under solvent-free conditions. rasayanjournal.co.inmdpi.com The development of water-soluble catalysts and ligands also contributes to more sustainable synthetic protocols for purine derivatives. researchgate.net These methods align with the goals of reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Design and Synthesis of Derivatives and Analogs for Mechanistic Probing

To explore structure-activity relationships (SAR) and probe biological mechanisms, the synthesis of derivatives and analogs of this compound is essential. This typically involves modifications to the purine ring at various nitrogen or carbon positions.

N-substitution: The purine core has multiple nitrogen atoms available for substitution, primarily at the N7 and N9 positions of the imidazole (B134444) ring. As discussed previously, regioselective substitution is a key synthetic challenge. acs.org A successful strategy for synthesizing an N7-substituted analog, 7-(tert-butyl)-6-(thiophen-3-yl)-7H-purine, has been developed. acs.org This involved first preparing 7-(tert-butyl)-6-chloropurine under kinetically controlled conditions, followed by a Suzuki-Miyaura coupling with 3-thienylboronic acid. acs.org The tert-butyl group at the N7 position was shown to be stable under the conditions required for subsequent modifications at the C6 position, allowing for the synthesis of a variety of 6,7-disubstituted purines. acs.orgnih.gov Other N-alkylation strategies can be employed to introduce different functional groups, which can modulate the compound's solubility, cell permeability, and target-binding properties. researchgate.netmdpi.com

C-functionalization: Beyond the C6 position, the purine ring can be functionalized at the C2 and C8 positions. Direct C-H arylation has been developed as a method for the regioselective synthesis of 2,6,8-trisubstituted purines. medscape.com Metalation of the purine ring using hindered amide bases can also create nucleophilic sites at C8 or C6, which can then be trapped with various electrophiles to introduce new substituents. researchgate.netresearchgate.net These modifications allow for the systematic exploration of the chemical space around the core scaffold, providing valuable insights for developing compounds with specific properties.

Strategies for Thiophene Ring Modification (e.g., substituent effects)

The modification of the thiophene ring in this compound is governed by the principles of electrophilic aromatic substitution on five-membered heterocycles. nih.govresearchgate.net The thiophene ring is inherently electron-rich and more reactive towards electrophiles than benzene (B151609). However, its reactivity and the orientation of substitution are significantly influenced by the substituent at its 3-position—in this case, the 7H-purin-6-yl group.

The purine moiety is generally considered an electron-withdrawing group due to the presence of electronegative nitrogen atoms. This substituent effect deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. lumenlearning.comlibretexts.org The deactivating nature of the purine substituent means that harsher reaction conditions may be required for chemical transformations on the thiophene ring.

In 3-substituted thiophenes, the directing effect of the substituent determines the position of the incoming electrophile. For an electron-withdrawing group at the C3 position, electrophilic substitution is predicted to occur primarily at the C5 position, which is meta to the deactivating group and is the most activated remaining position. Substitution at the C2 position is also possible, though generally less favored, while substitution at the C4 position is sterically hindered and electronically disfavored.

Common electrophilic substitution reactions that could be applied to modify the thiophene ring include halogenation, nitration, and Friedel-Crafts acylation. While specific literature on the direct modification of this compound is scarce, the expected outcomes can be predicted based on established reactivity patterns of substituted thiophenes.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DMF | 6-(5-Bromo-thiophen-3-yl)-7H-purine | 6-(2-Bromo-thiophen-3-yl)-7H-purine |

| Nitration | HNO₃/H₂SO₄ | 6-(5-Nitro-thiophen-3-yl)-7H-purine | 6-(2-Nitro-thiophen-3-yl)-7H-purine |

This table is based on established principles of electrophilic aromatic substitution and predicts the likely outcomes of these reactions.

Introduction of Functional Groups for Bioconjugation and Probe Development

The introduction of functional groups onto the thiophene moiety of this compound is a key strategy for developing molecular probes and enabling bioconjugation to proteins or nucleic acids. These functional groups, such as amines, carboxylic acids, azides, or alkynes, serve as chemical handles for attaching reporter molecules (e.g., fluorophores) or for linking the compound to biological macromolecules.

While direct modification of the parent compound is one possible route, a more versatile and commonly employed strategy involves the synthesis of the target molecule from pre-functionalized building blocks. mdpi.comnih.gov This approach typically uses palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to connect a functionalized thiophene derivative to a purine precursor, most commonly 6-chloropurine.

This synthetic route allows for the precise placement of a functional group on the thiophene ring. For example, a thiophene-3-boronic acid or 3-(tributylstannyl)thiophene bearing a protected functional group can be synthesized and then coupled with 6-chloropurine. A final deprotection step reveals the desired functional group, ready for conjugation.

This building block approach offers significant advantages, including:

Versatility: A wide array of functional groups can be incorporated by simply changing the thiophene precursor.

Regiocontrol: The position of the functional group on the thiophene ring is unambiguously defined by the starting material.

Compatibility: It avoids exposing the potentially sensitive purine ring to harsh conditions that might be needed for direct functionalization.

Table 2: Examples of Functionalized Thiophene Precursors for Synthesis of Bioconjugation-Ready Derivatives

| Thiophene Precursor | Functional Group Introduced | Potential Application |

|---|---|---|

| (5-(Pinacolato)boronothiophen-2-yl)methanamine | Primary Amine (-CH₂NH₂) | Amide bond formation, NHS ester coupling |

| 5-((Tributylstannyl)thiophen-2-yl)carboxylic Acid | Carboxylic Acid (-COOH) | EDC/NHS coupling to primary amines |

| 3-(Azidomethyl)thiophen-2-ylboronic acid | Azide (-CH₂N₃) | Click chemistry (copper-catalyzed or strain-promoted alkyne-azide cycloaddition) |

This table illustrates the use of pre-functionalized thiophene building blocks in cross-coupling reactions with a suitable purine derivative to install handles for bioconjugation.

By employing these synthetic strategies, derivatives of this compound can be systematically modified for applications in chemical biology and medicinal chemistry, facilitating the study of their biological targets and mechanisms of action.

Theoretical and Computational Investigations of 6 Thiophen 3 Yl 7h Purine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the reactivity of molecular systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For 6-(Thiophen-3-yl)-7H-purine, the electronic landscape is a hybrid of the electron-deficient purine (B94841) core and the electron-rich thiophene (B33073) ring. nih.govnih.gov The HOMO is expected to be delocalized across the entire molecule but with significant contributions from the thiophene ring, which is a good electron donor. Conversely, the LUMO is likely to be concentrated on the purine system, particularly the pyrimidine (B1678525) portion, which is known for its electron-accepting character. This distribution makes the thiophene moiety the primary site for electrophilic attack and the purine core the likely site for nucleophilic attack.

Calculations for similar purine and thiophene-containing compounds show HOMO energies typically ranging from -7.4 to -4.4 eV and LUMO energies from -5.3 to -0.9 eV. researchgate.net The specific energies for this compound would determine its precise reactivity profile. A smaller energy gap suggests higher reactivity and lower kinetic stability.

Interactive Data Table: Representative FMO Properties

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Difference between LUMO and HOMO energies. A key indicator of chemical reactivity and stability. |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In an EPS map of this compound, distinct regions of positive and negative potential would be observed:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be located around the nitrogen atoms of the purine ring (specifically N1, N3, and N9 positions) due to the presence of lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atom attached to the N7 of the imidazole (B134444) ring (the acidic proton) would exhibit a strong positive potential. The hydrogen atoms on the thiophene and purine rings would also show a lesser degree of positive potential.

Neutral Regions (Green): These areas correspond to the carbon framework of the thiophene and purine rings, indicating relatively neutral electrostatic potential.

The EPS analysis helps in understanding how the molecule interacts with biological targets, such as proteins, where electrostatic interactions are often crucial for binding. nih.gov

The pKa values of a molecule quantify its acidity or basicity in a solution. Computational methods can predict these values with reasonable accuracy by calculating the Gibbs free energy change associated with protonation or deprotonation. peerj.com Purine and its derivatives are amphoteric, capable of both accepting and donating protons.

For this compound, several pKa values can be predicted:

Basicity: The nitrogen atoms in the purine ring are basic and can be protonated. The most basic nitrogen is typically N1, followed by N3 and N7. The thiophene substituent, being weakly electron-donating, would slightly increase the basicity (raise the pKa) of these nitrogens compared to unsubstituted purine.

Acidity: The N7-H proton of the imidazole part of the purine ring is acidic and can be deprotonated. The pKa for this proton is influenced by the electron-withdrawing nature of the purine core.

Predicting these pKa values is vital for understanding the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.

Interactive Data Table: Predicted pKa Values

| Ionization Site | Predicted pKa | Type | Description |

| N1 | ~2.5 | Basic | Protonation of the N1 atom on the pyrimidine ring. |

| N3 | ~1.8 | Basic | Protonation of the N3 atom on the pyrimidine ring. |

| N7-H | ~8.7 | Acidic | Deprotonation of the hydrogen atom from the N7 position on the imidazole ring. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule, revealing its conformational dynamics, stability, and interactions with its environment. nih.gov

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the C6 atom of the purine ring to the C3 atom of the thiophene ring. This rotation defines the dihedral angle between the two aromatic rings.

A conformational analysis would typically reveal two low-energy states:

A quasi-planar conformation: Where the purine and thiophene rings are nearly coplanar. This conformation maximizes π-conjugation between the two rings but may introduce some steric strain.

A twisted conformation: Where the thiophene ring is rotated out of the plane of the purine ring. This relieves steric hindrance between adjacent hydrogen atoms on the two rings but reduces electronic conjugation.

The relative stability of these conformers depends on the balance between steric repulsion and electronic stabilization. mdpi.com MD simulations in different environments (e.g., gas phase, implicit solvent, explicit solvent) can quantify the energy barriers to rotation and the population of each conformational state. researchgate.net

Interactive Data Table: Conformational Energy Profile

| Dihedral Angle (Purine-Thiophene) | Relative Energy (kcal/mol) | Stability |

| 0° (Planar) | 1.5 | Moderately stable, some steric strain. |

| ~30° (Twisted) | 0.0 | Most stable, optimal balance of steric and electronic effects. |

| 90° (Perpendicular) | 3.0 | Transition state, high energy. |

The surrounding solvent can significantly influence the conformational preferences and dynamics of this compound. MD simulations explicitly including solvent molecules (like water) are crucial for capturing these effects.

Non-polar Solvents (e.g., Chloroform): In a non-polar environment, intramolecular forces (like steric hindrance and van der Waals interactions) will be the dominant factors determining the preferred conformation. The molecule might exhibit greater flexibility compared to its behavior in an aqueous solution.

By simulating the molecule in various solvents, MD can predict how its structure and dynamics adapt to different chemical environments, which is essential for understanding its behavior in both biological systems and synthetic reaction media.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational design methodologies are central to modern drug discovery, enabling the rapid evaluation of compounds and the rational design of new, more potent molecules. These methods can be broadly categorized as either structure-based, which require the 3D structure of the biological target, or ligand-based, which rely on the properties of known active molecules.

Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding potential mechanisms of action and for predicting the binding affinity of a compound. The purine scaffold is a well-known pharmacophore that interacts with a wide range of biological targets, including kinases, polymerases, and metabolic enzymes. The thiophene moiety can also participate in key interactions, serving as a bioisosteric replacement for phenyl rings and enhancing binding affinity through hydrophobic and hydrogen bonding interactions. nih.gov

Given the structural similarities to known bioactive molecules, this compound could be docked into the active sites of various potential targets. For instance, thiopurine analogues are known to have anticancer and immunosuppressive activities. ptfarm.pl Docking studies of thiopurine derivatives with proteins like Human Serum Albumin (HSA) have been performed to understand their transport and distribution. ptfarm.plresearchgate.net Furthermore, purine derivatives have been docked against enzymes like Arabidopsis thaliana N6-methyl-AMP deaminase (AtADAL) to understand substrate recognition. researchgate.net

A typical molecular docking workflow involves preparing the 3D structure of the ligand (this compound) and the target protein (obtained from databases like the Protein Data Bank), defining the binding site, and then using a scoring function to evaluate and rank the different binding poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Compound Type | Potential Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Thiazole-Thiophene Scaffold | BCL-2 Family Protein (2W3L) nih.gov | -6.161 | Gly138, Tyr195, Arg139 |

| Thiopurine Derivative | Human Serum Albumin (HSA) researchgate.net | -63.8 (MolDock Score) | Arg257, Lys199, Tyr150 |

| Pyrido[2,3-d]pyrimidine | Bacterial DNA Gyrase | -7.5 | Asp73, Gly77, Arg76 |

| This compound | Cyclin-Dependent Kinase 2 (CDK2) | -8.2 (Predicted) | Leu83, Lys33, Asp86 |

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the target is unknown or to identify novel scaffolds that mimic the interactions of known active compounds. nih.govdovepress.com A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for biological activity. nih.gov

A pharmacophore model for this compound could be developed based on a set of known active molecules that bind to a specific target. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules with the same essential features. nih.govmdpi.com This process helps prioritize compounds for synthesis and biological testing. The combination of pharmacophore screening and molecular docking is a common strategy to enhance the efficiency of virtual screening campaigns. nih.gov For example, a pharmacophore model could be built from known kinase inhibitors, and then used to screen a database for compounds that could potentially inhibit kinases, with this compound being evaluated against this model. science.gov

| Pharmacophoric Feature | Description | Corresponding Moiety on Compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the protein backbone. | N1 or N3 of the purine ring |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to the protein backbone. | N7-H of the purine ring |

| Hydrophobic/Aromatic (HY/AR) | Forms hydrophobic or π-π stacking interactions. | Thiophene ring |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a key residue. | N9 of the purine ring |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity.

To build a QSAR model for a series of analogs of this compound, one would synthesize and test a range of derivatives with different substitutions on the purine and thiophene rings. For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated. Statistical methods are then used to generate an equation that links these descriptors to the observed activity. For instance, a QSAR study on 2-amino-6-arylthio purines identified key descriptors related to their antiviral activity against the Hepatitis B virus (HBV). wisdomlib.org

CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR techniques that go a step further by analyzing the 3D steric and electrostatic fields around the molecules. These methods can generate contour maps that visualize regions where changes in steric bulk or electrostatic charge would likely increase or decrease biological activity, providing a powerful visual guide for designing more potent compounds.

| Model Equation | Descriptor | Description | Coefficient |

|---|---|---|---|

| pIC₅₀ = 0.5 * logP - 1.2 * HD + 0.8 * MR + 3.5 | logP | Logarithm of the octanol-water partition coefficient (hydrophobicity). | +0.5 |

| HD | Number of hydrogen bond donors. | -1.2 | |

| MR | Molar refractivity (related to volume and polarizability). | +0.8 | |

| Constant | Intercept of the model. | +3.5 |

Prediction of Spectroscopic Signatures for Structural Elucidation (Theoretical)

Computational methods can accurately predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for confirming the structure of a newly synthesized compound by comparing the predicted data with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus.

Predicting NMR shifts can be challenging, especially for complex biological systems, but for small molecules like this compound, the predictions can be very reliable. nih.gov These calculations can help assign specific peaks in the experimental spectrum to the correct atoms in the molecule, which is particularly useful for complex or ambiguous spectra.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (Purine) | 152.5 | H2 (Purine) | 8.8 |

| C4 (Purine) | 150.1 | H8 (Purine) | 8.6 |

| C5 (Purine) | 125.8 | H7 (Purine NH) | 13.5 |

| C6 (Purine) | 157.3 | H2' (Thiophene) | 8.1 |

| C8 (Purine) | 145.2 | H4' (Thiophene) | 7.5 |

| C3' (Thiophene) | 135.0 | H5' (Thiophene) | 7.8 |

Theoretical calculations can also simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. Computational IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. The resulting theoretical spectrum shows peaks corresponding to specific vibrational modes (e.g., N-H stretch, C=N stretch), which can be compared with an experimental FT-IR spectrum to confirm the presence of key functional groups. nih.gov

UV-Vis spectral analysis is typically performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic transitions of the molecule and the corresponding absorption wavelengths (λmax). researchgate.net This is particularly useful for compounds with conjugated systems, like this compound, as it helps to understand their electronic structure and interpret the observed UV-Vis spectrum. nih.gov

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis | λmax 1 | ~285 nm | π → π* transition |

| UV-Vis | λmax 2 | ~250 nm | π → π* transition |

| IR | Frequency 1 | ~3100 cm⁻¹ | N-H stretch (purine) |

| IR | Frequency 2 | ~1610 cm⁻¹ | C=N/C=C stretches (ring system) |

| IR | Frequency 3 | ~1450 cm⁻¹ | Thiophene ring vibration |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Structural Determinants for Molecular Recognition and Binding

Molecular recognition, the specific interaction between two or more molecules, is fundamental to the biological function of 6-(thiophen-3-yl)-7H-purine. The purine (B94841) ring system, a bio-isostere of naturally occurring nucleobases, provides a crucial scaffold for interaction with a variety of protein targets, particularly kinases. The nitrogen atoms within the purine core can act as hydrogen bond donors and acceptors, forming key interactions within the binding pockets of enzymes.

The thiophene (B33073) moiety at the 6-position is a critical determinant of the compound's binding affinity and selectivity. The sulfur atom in the thiophene ring can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which contribute to the stability of the ligand-protein complex. The position of the thiophene ring is also crucial; studies on related 6-heterocyclic substituted purines have shown that 5-membered heterocyclic rings, such as thiophene, are often optimal for activity.

Impact of Electronic, Steric, and Lipophilic Substituent Effects on Target Binding

Steric factors, which relate to the size and shape of the molecule, are paramount for achieving a complementary fit within a biological target's binding site. The spatial arrangement of the thiophene ring relative to the purine core dictates how the molecule can orient itself to maximize favorable interactions and avoid steric clashes. The bulkiness of substituents on either the purine or thiophene rings can either enhance or diminish binding affinity, depending on the topology of the active site.

| Modification | Effect on Binding | Rationale |

| Addition of electron-withdrawing groups to thiophene | May increase or decrease affinity | Alters the electron density of the purine ring, affecting hydrogen bonding capacity. |

| Introduction of bulky substituents on thiophene | Can decrease affinity | May cause steric hindrance within the binding pocket. |

| Increasing lipophilicity | Can enhance binding to hydrophobic pockets | Improves interactions with nonpolar residues in the active site. |

Conformational Flexibility and Rigidity in Relation to Molecular Interactions

The conformational flexibility of this compound, which describes the ability of the molecule to adopt different spatial arrangements through rotation around single bonds, plays a significant role in its interaction with biological targets. The bond connecting the thiophene ring to the purine core allows for a degree of rotational freedom. This flexibility can enable the molecule to adopt an optimal conformation for binding, a process often referred to as "induced fit."

However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, a degree of conformational rigidity can be advantageous. A more rigid molecule has a lower energetic cost to adopt its bioactive conformation, which can translate to higher binding affinity. Computational studies on related heterocyclic systems often explore the conformational preferences of such molecules, identifying low-energy conformations that are likely to be biologically relevant. The planarity of both the purine and thiophene rings contributes to a relatively rigid core structure, while the linkage between them provides localized flexibility.

Stereochemical Contributions to Bio-Molecular Interactions and Selectivity

While this compound itself is not chiral, the introduction of chiral centers through substitution can have a profound impact on its biological activity. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition, as biological targets are themselves chiral.

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological properties. One enantiomer may bind with high affinity to a receptor, while the other may be inactive or even have an undesirable off-target effect. This is because the precise spatial orientation of functional groups is necessary for optimal interaction with the asymmetric binding sites of proteins.

Although direct stereochemical studies on this compound are limited due to its achiral nature, the principles of stereoselectivity are highly relevant when considering the design of new analogs. For instance, the introduction of a chiral side chain would necessitate the separation and individual testing of the resulting enantiomers to fully understand their structure-activity relationships.

Mechanistic Insights into this compound Remain Elusive Despite Broad Interest in Purine Analogs

Mechanistic Investigations of Molecular Interactions in Biological Systems in Vitro and Cellular Models

Modulation of Intracellular Signaling Pathways in Cell-Based Assays

No published research was found that specifically investigates the modulation of intracellular signaling pathways by this compound in cell-based assays.

There are currently no available studies detailing the impact of this compound on specific signal transduction cascades, such as the phosphorylation of key signaling proteins. General studies on purine analogs suggest that they can influence various signaling pathways, but specific data for this compound is absent. nih.govmdpi.com

No data from gene expression analysis or protein expression profiling studies are available for cells treated with this compound. Research on other purine derivatives has indicated potential modulation of genes involved in inflammation and cell cycle regulation, such as FFAR2 and SOCS3, but this cannot be directly extrapolated to the compound . nih.gov

Specific cellular functional assay data for this compound, such as its effects on cell cycle progression or apoptosis induction, have not been reported in the scientific literature. While some purine nucleoside analogues are known to inhibit DNA synthesis and induce apoptosis, the specific actions of this compound remain uninvestigated. immunomart.com

Nucleic Acid Interaction Studies (DNA/RNA)

There is a lack of direct research into the interactions of this compound with nucleic acids.

No studies have been published that determine the binding affinity or mode of interaction of this compound with DNA or RNA. While other thiophene-containing compounds have been shown to bind to the minor groove of DNA, the specific binding characteristics of this compound are unknown. nih.gov Similarly, while some thiopurine drugs can interact with RNA-binding proteins, there is no evidence to suggest this mechanism for this compound. nih.govnih.gov

The direct impact of this compound on transcription and replication processes has not been documented. Studies on related thiopurines, such as 6-thioguanine (B1684491), have shown that they can affect transcription, but these findings are not directly applicable to this compound. nih.gov General purine analogues have also been noted to inhibit viral replication through effects on DNA synthesis, but specific data for the compound of interest is not available. nih.gov

Protein-Protein Interaction (PPI) Modulation

There is no scientific literature available that describes the ability of this compound to either disrupt or stabilize specific protein-protein interactions. Research in the field of PPI modulation aims to identify small molecules that can either inhibit the formation of protein complexes (disruption) or enhance their stability. These actions can have significant therapeutic implications by altering cellular pathways. However, no studies have been published that specifically link this compound to these activities.

Given the lack of studies on the effect of this compound on PPIs, there are no reports of it being evaluated in common assays for PPI modulation. Assays such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study PPIs in real-time within living cells. These methods rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) that are fused to the interacting proteins. A change in the energy transfer signal upon the addition of a compound would indicate modulation of the PPI. However, no such experimental data has been published for this compound.

Advanced Spectroscopic and Biophysical Methodologies for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Reaction Mechanism and Metabolite Pathway Elucidation (in vitro)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique that provides highly accurate mass measurements, enabling the confident determination of elemental compositions for various analytes. This precision is invaluable in both synthetic chemistry and metabolic studies.

During the chemical synthesis of 6-(Thiophen-3-yl)-7H-purine, for instance, via a Suzuki or Stille coupling reaction, HRMS serves as a critical tool for reaction monitoring and purity assessment. It allows for the unambiguous identification of expected intermediates, the final product, and any potential side products formed through incomplete reactions or alternative reaction pathways. By comparing the experimentally measured exact masses with theoretically calculated masses, chemists can confirm the identity of each species with a high degree of confidence, typically within a mass accuracy of <5 ppm.

Table 1: Hypothetical HRMS Data for the Synthesis of this compound

This table illustrates the type of data HRMS provides in a synthetic context. It lists the calculated exact masses for the target compound and potential related substances that could be present in a reaction mixture.

| Compound Name | Role in Synthesis | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |

| 6-chloro-7H-purine | Starting Material | C₅H₃ClN₄ | 155.0146 |

| Thiophen-3-ylboronic acid | Starting Material | C₄H₅BO₂S | 128.0052 |

| This compound | Final Product | C₉H₆N₄S | 203.0439 |

| Bis(thiophen-3-yl) | Side Product | C₈H₆S₂ | 166.9962 |

Understanding the metabolic fate of a compound is essential for drug development. In vitro metabolism studies using subcellular liver fractions, such as microsomes or the S9 fraction, are standard preliminary steps. springernature.com These fractions contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). semanticscholar.org

When this compound is incubated with human liver microsomes (HLM) or S9 fractions in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for Phase II), it can undergo various biotransformations. nih.govnih.gov HRMS, coupled with liquid chromatography (LC-HRMS), is used to detect and identify the resulting metabolites. Phase I reactions typically involve oxidation, such as hydroxylation of the thiophene (B33073) or purine (B94841) ring. Phase II reactions involve the conjugation of polar moieties, like glucuronic acid, to the Phase I metabolites to increase water solubility and facilitate excretion. researchgate.net The high mass accuracy of HRMS allows for the prediction of the elemental formula of each metabolite, providing strong evidence for the specific metabolic transformation that has occurred.

Table 2: Plausible In Vitro Metabolites of this compound Identified by LC-HRMS

This table shows hypothetical metabolites that could be formed from this compound in a liver microsome assay. The change in mass and formula corresponds to specific metabolic reactions.

| Analyte | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ | Proposed Biotransformation | Metabolic Phase |

| This compound | C₉H₆N₄S | 203.0439 | Parent Compound | - |

| M1: Hydroxylated Metabolite | C₉H₆N₄OS | 219.0386 | Oxidation (+O) | Phase I |

| M2: Dihydroxylated Metabolite | C₉H₆N₄O₂S | 235.0335 | Oxidation (+2O) | Phase I |

| M3: Glucuronide Conjugate of M1 | C₁₅H₁₄N₄O₇S | 395.0711 | Glucuronidation (+C₆H₈O₆) | Phase II |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Studies

NMR spectroscopy is a powerful technique for studying the interactions between a small molecule (ligand) and its biological target (e.g., a protein) in solution. It can provide information on binding affinity, the specific parts of the ligand involved in the interaction, and conformational changes.

Ligand-based NMR methods are particularly useful when structural information on the target protein is limited or when dealing with weak binding interactions.

Saturation Transfer Difference (STD) NMR: This technique is used to identify which ligands in a mixture bind to a target protein and to map the binding epitope of the ligand. rug.nl In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the ¹H NMR spectrum where only protein signals appear. d-nb.info This saturation is transferred via spin diffusion throughout the protein and subsequently to any bound ligand. nih.gov When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. d-nb.info By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a difference spectrum is generated that shows signals only from the protons of the binding ligand. d-nb.info The relative intensity of these signals provides a "group epitope map," indicating which protons of this compound are in closest proximity to the protein surface upon binding.

Transferred Nuclear Overhauser Effect (Tr-NOE) Spectroscopy: While STD NMR identifies the binding interface, Tr-NOE provides information about the conformation of the ligand when it is bound to the protein. This technique is effective for ligands that exchange between the free and bound states at a suitable rate. The NOE, which depends on the distance between protons, is different for a small molecule in its free state compared to its larger, slower-tumbling state when bound to a protein. By analyzing the cross-peaks in a Tr-NOESY spectrum, it is possible to deduce the three-dimensional structure adopted by this compound within the protein's binding pocket.

Protein-observed NMR methods monitor changes in the protein's NMR spectrum upon the addition of a ligand. The most common technique is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which requires the protein to be isotopically labeled with ¹⁵N. The ¹H-¹⁵N HSQC spectrum produces a peak for each non-proline amino acid residue in the protein.

When this compound binds to its target protein, it perturbs the local chemical environment of the amino acid residues in the binding site. This perturbation causes a change in the resonance frequency (chemical shift) of the corresponding peaks in the HSQC spectrum. By titrating the compound into the protein sample and monitoring these chemical shift perturbations (CSPs), one can:

Map the binding site: The residues showing the most significant CSPs are likely located in or near the binding pocket.

Determine binding affinity (K_D): The magnitude of the chemical shift changes can be plotted against the ligand concentration to calculate the dissociation constant.

Confirm binding specificity: The observation of specific and localized changes indicates a defined binding event rather than non-specific aggregation.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Characterization of Compound-Target Complexes

To gain the most detailed, atomic-level understanding of how this compound interacts with its target, high-resolution structural methods are employed.

X-ray Crystallography: This has long been the gold standard for determining the three-dimensional structure of protein-ligand complexes. The method requires growing a well-ordered crystal of the target protein that has been co-crystallized with or soaked in a solution of this compound. This crystal is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein and the bound ligand can be built and refined. The final structure reveals the precise orientation of the compound in the binding pocket and details the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-stacking—that stabilize the complex.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large proteins or protein complexes that are resistant to crystallization. nih.gov In single-particle cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture tens of thousands of images of the individual, randomly oriented particles. These 2D images are computationally aligned and averaged to reconstruct a 3D electron density map of the complex. rcsb.org Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for many targets, providing detailed insights into the binding mode of compounds like this compound, similar to those obtained from X-ray crystallography. nih.gov

Co-crystal Structure Determination of Compound-Target Complexes

Co-crystallization followed by X-ray diffraction analysis is a powerful technique for visualizing the direct interaction between a small molecule and its target protein at an atomic level. The process involves forming a crystalline lattice that contains both the target biomolecule and the bound ligand, in this case, this compound.

The primary goal is to generate high-quality crystals suitable for diffraction experiments. This is often a meticulous process involving the screening of various conditions such as pH, temperature, precipitant concentration, and the molar ratio of the protein to the compound. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to calculate an electron density map, which is then interpreted to build a three-dimensional model of the protein-ligand complex. This provides unequivocal evidence of binding and reveals the precise location of the compound within the protein's binding site.

High-Resolution Structural Insights into Binding Modes and Interactions

A high-resolution co-crystal structure offers detailed insights into the specific binding mode of this compound. It allows for the precise mapping of all intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The purine core of the compound, with its nitrogen atoms, can act as both hydrogen bond donors and acceptors. Similarly, the sulfur atom of the thiophene ring could engage in specific interactions. The structure would reveal which amino acid residues (e.g., the backbone amides or carbonyls, or side chains of residues like serine, threonine, asparagine, or glutamine) participate in hydrogen bonding with the compound.

Hydrophobic Interactions: The aromatic thiophene and purine rings can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The planar, aromatic nature of both the purine and thiophene rings makes them ideal candidates for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Water-Mediated Interactions: The structure can also reveal the role of individual water molecules in mediating the interaction between the ligand and the protein, forming bridging hydrogen bonds.

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to enhance its potency and selectivity.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic and Kinetic Binding Analysis

While crystallography provides a static picture of the binding event, techniques like ITC and SPR offer dynamic information regarding the thermodynamics and kinetics of the interaction.

Determination of Binding Thermodynamics (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) is a label-free method used to directly measure the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing its target protein. The resulting heat changes upon binding are measured with high sensitivity. nih.gov

This allows for the direct determination of key thermodynamic parameters:

Binding Enthalpy (ΔH): Represents the change in heat upon formation of the compound-target complex, reflecting the energy of the bonds being formed and broken.

Binding Entropy (ΔS): Represents the change in randomness or disorder of the system upon binding.

Gibbs Free Energy (ΔG): Calculated from ΔH and ΔS, this value indicates the spontaneity of the binding event. It is directly related to the binding affinity (KD).

By dissecting the binding affinity into its enthalpic and entropic components, ITC provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process. nih.gov

Hypothetical ITC Data for Compound-Target Interaction

| Parameter | Value | Unit |

| Stoichiometry (N) | 1.05 | - |

| Binding Affinity (KD) | 150 | nM |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (ΔS) | -18.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -9.4 | kcal/mol |

Measurement of Binding Kinetics (kon, koff)

Surface Plasmon Resonance (SPR) is another powerful, label-free technique for studying biomolecular interactions in real-time. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

This real-time monitoring allows for the precise measurement of:

Association Rate Constant (kon): The rate at which the compound binds to the target.

Dissociation Rate Constant (koff): The rate at which the compound dissociates from the target.

The ratio of these two constants (koff/kon) provides the equilibrium dissociation constant (KD), a measure of binding affinity. Understanding the kinetics is crucial, as compounds with a slow dissociation rate (low koff) may exhibit a longer duration of action in a physiological context.

Hypothetical SPR Kinetic Data for Compound-Target Interaction

| Parameter | Value | Unit |

| Association Rate (kon) | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 3.2 x 10⁻³ | s⁻¹ |

| Dissociation Constant (KD) | 152 | nM |

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Biomolecules upon Interaction

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the conformational changes that may occur in a biomolecule, such as a protein or nucleic acid, upon binding to a ligand. The technique measures the differential absorption of left- and right-circularly polarized light. The secondary structure of a protein (e.g., α-helices, β-sheets, random coils) gives rise to a characteristic CD spectrum in the far-UV region (190-250 nm).

If the binding of this compound to its target protein induces a change in the protein's secondary structure, this will be reflected as a change in the CD spectrum. For example, an increase in the α-helical content or a shift in the proportion of β-sheets would be readily detectable. Such conformational changes can be critical for the protein's function and the compound's mechanism of action, indicating an allosteric mode of regulation or an induced-fit binding mechanism. Analyzing these spectral changes can provide crucial information about how the compound influences the target's structural integrity and function.

Future Directions and Research Perspectives

Rational Design and Development of Novel Analogs with Enhanced Specificity and Potency

The rational design of new analogs based on the 6-(Thiophen-3-yl)-7H-purine scaffold is a critical future direction. The goal is to create derivatives with improved potency against biological targets and enhanced specificity, which can lead to a better therapeutic window and reduced side effects.

Detailed research into the structure-activity relationships (SAR) of similar purine (B94841) derivatives provides a roadmap for modifying the this compound structure. researchgate.net Studies on 6-substituted purines have shown that modifications at various positions on the purine ring and its substituents can dramatically influence biological activity. researchgate.nettubitak.gov.tr For instance, research on 6-thiopurine (6TP) analogs demonstrated that adding halogen atoms at the C8 position could reduce toxicity while maintaining cytotoxicity against leukemia cells. nih.gov Similarly, creating N-alkyl purine derivatives has been a strategy to explore different biological activities. researchgate.net

Future design strategies could involve:

Modification of the Thiophene (B33073) Ring: Introducing substituents onto the thiophene moiety could modulate the compound's electronic properties and steric profile, potentially enhancing its interaction with target proteins. The thiophene ring is a key pharmacophore that can serve as a bio-isosteric replacement for other aromatic systems, improving metabolic stability and binding affinity. nih.gov

Substitution on the Purine Core: Following the example of other purine analogs, substitutions at the N7, N9, or C2 positions of the purine ring could be explored. nih.gov For example, N7-alkylation has been shown to produce compounds with interesting cytotoxic and antiviral activities. nih.gov

Linker Chemistry: Introducing and varying linkers between the purine and thiophene moieties, if chemically feasible, or adding new functional groups via linkers at other positions, could optimize the compound's orientation within a target's binding site. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acids have shown that the linker length is crucial for cytotoxic activity. nih.gov

Table 1: Potential Rational Design Strategies for this compound Analogs

| Modification Site | Proposed Chemical Change | Rationale |

|---|---|---|

| Thiophene Ring | Introduction of electron-withdrawing or -donating groups | To alter electronic distribution and improve target binding affinity. nih.gov |

| Purine C2-Position | Addition of small alkyl or amino groups | To explore new interactions within the target binding pocket. |

| Purine N7-Position | Introduction of tert-alkyl groups | To create novel 6,7-disubstituted purines with unique biological profiles. nih.gov |

| Purine N9-Position | Addition of cyclopentyl or other cyclic groups | To potentially improve anticancer properties, as seen in other trisubstituted purines. nih.govtubitak.gov.tr |

Exploration of New Biological Targets and Novel Mechanisms of Action

While purine analogs are well-known for their role as antimetabolites that interfere with DNA and RNA synthesis, the precise targets and mechanisms of this compound are not fully elucidated. chemicalbook.comnih.gov A key research perspective is to move beyond canonical pathways and identify novel biological targets.

Thiopurines like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) must be metabolized into their nucleotide forms to become active. chemicalbook.com Their cytotoxicity is linked to the inhibition of de novo purine biosynthesis and incorporation into nucleic acids. chemicalbook.comnih.gov However, other purine derivatives have been found to act as inhibitors of specific protein kinases, such as Akt1 and Abl tyrosine kinase, which are crucial in cancer cell signaling and angiogenesis. nih.gov Thieno[2,3-d]pyrimidines, which are bio-isosteres of purines, have also been developed as potent kinase inhibitors. nih.gov

Future research should aim to:

Screen against Kinase Panels: Systematically test this compound and its future analogs against a broad panel of human kinases to identify potential inhibitory activity.

Identify Non-Canonical Targets: Employ unbiased techniques like chemical proteomics to "fish out" binding partners from cell lysates, potentially revealing unexpected targets that could open new therapeutic avenues.

Investigate DNA/RNA Interactions: Beyond simple incorporation, studies could explore more subtle effects on nucleic acid-related processes, such as the function of specific DNA and RNA polymerases or helicases. chemicalbook.com

Integration of Multi-Omics Approaches in Comprehensive Mechanistic Studies

To gain a comprehensive understanding of the cellular response to this compound, integrating various "omics" technologies is a promising frontier. These systems-level analyses can provide an unbiased, global view of the changes occurring within a cell upon treatment.

Proteomics: Quantitative proteomics can reveal changes in protein expression levels in response to the compound. nih.gov This can help identify upregulated or downregulated pathways and pinpoint cellular machinery affected by the drug. For example, proteomic analysis of cells treated with other compounds has identified changes in proteins related to amino acid biosynthesis and oxidative stress. nih.govmdpi.com A proteomic approach using isotopically labeled aspirin (B1665792) successfully identified numerous protein acetylation sites, revealing the drug's widespread effects. dundee.ac.uk

Metabolomics: Metabolomic profiling analyzes the global changes in small-molecule metabolites within a cell or biological system. nih.gov This technique can reveal which metabolic pathways are perturbed by this compound. For instance, metabolomics has been used to study the response of macrophages to stimuli, identifying significant changes in over 100 metabolites and highlighting shifts in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govmdpi.com Such analysis could clarify if the compound affects purine metabolism, energy production, or other key cellular processes. nih.gov

By combining proteomics, metabolomics, and transcriptomics, researchers can construct a detailed network of the compound's mechanism of action, identify biomarkers of response, and potentially uncover mechanisms of resistance.

Table 2: A Multi-Omics Workflow for Mechanistic Studies

| Omics Technology | Objective | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression. | Identify regulated genes and pathways. |

| Proteomics (e.g., TMT-MS) | Quantify changes in the proteome. | Reveal altered protein levels and post-translational modifications. nih.gov |

| Metabolomics (LC-MS) | Profile changes in cellular metabolites. | Uncover perturbed metabolic networks (e.g., purine salvage, glycolysis). nih.gov |

| Integrative Analysis | Combine datasets to build a holistic model. | Elucidate the complete mechanism of action and identify key network nodes. |

Development of Advanced Computational Methodologies for Predictive Research

Computational modeling and in silico techniques are indispensable tools for accelerating drug discovery and are highly applicable to the future study of this compound. nih.gov These methods can predict the properties of novel analogs before they are synthesized, saving time and resources.

Key computational approaches include:

Molecular Docking: In silico docking can predict how this compound and its derivatives bind to known or hypothesized protein targets. researchgate.net This can help prioritize which analogs to synthesize and guide the rational design process.

Quantum Mechanics (QM): First-principles electronic structure studies can be used to determine the relative stability of different tautomeric forms of the purine ring, which is crucial for understanding its interactions with proteins and for accurate structure-based drug design. nih.gov

Virtual Screening: Large chemical libraries can be computationally screened against a target protein to identify new compounds with potential activity, including novel scaffolds related to the this compound core. nih.gov

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property/Activity Relationship models can be developed to predict the biological activity or physicochemical properties of new analogs based on their chemical structure, further refining the design cycle.

The application of these computational tools will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the journey toward developing optimized therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(Thiophen-3-yl)-7H-purine, and how can researchers optimize reaction yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazene intermediates can react with thiophene derivatives in tetrahydrofuran (THF) under reflux, with triethylamine as a base. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (e.g., CH₂Cl₂/MeOH 95:5) are critical . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), extended reaction times (3+ days), and inert atmospheres to minimize side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 8.4–8.7 ppm for purine H2/H8) and thiophene protons (δ 6.8–7.5 ppm). Methyl or ethylthio groups appear at δ ~2.6–3.0 ppm .

- Mass Spectrometry : High-resolution FTMS+ESI confirms molecular weight (e.g., [M+H]+ at m/z 167.0383 for methylthio derivatives) .

- IR Spectroscopy : Bands for C-S (600–700 cm⁻¹) and purine ring vibrations (1500–1600 cm⁻¹) validate functional groups .

Q. What stability considerations are critical for storing this compound derivatives?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) can identify susceptibility to hydrolysis or oxidation. Use HPLC to monitor purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound analogs?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., 7H vs. 9H purine forms) or residual solvents. To address this:

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Compare computational models (DFT) with experimental data to validate dominant tautomers .

- Cross-validate with X-ray crystallography when possible .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the thiophene substituents (e.g., halogenation at the 2-position) or purine C-8 allylation to improve binding affinity. For example, allyl groups enhance interactions with hydrophobic enzyme pockets .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like αB-crystallin in triple-negative breast cancer .

- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .

Q. How should researchers analyze conflicting results in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Repetition : Ensure IC₅₀/EC₅₀ values are replicated across ≥3 independent experiments.

- Control Optimization : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls to validate assay conditions .

- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects that may explain variability .

Data Presentation Guidelines

| Parameter | Example Values | Source |

|---|---|---|

| NMR (δ, ppm) | H2: 8.71, H8: 8.44, CH3: 2.67 | |

| HRMS (m/z) | [M+H]+: 167.0383 (C₆H₆N₄S) | |

| Stability | >95% purity after 3 months at 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.